tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUNCTVDGYIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657428-42-7 | |
| Record name | tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Alternative pathways involve constructing the pyrrolopyrazole core through cyclocondensation. For example, reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions forms the pyrazole ring. Subsequent Boc protection introduces the tert-butyl group. Patent WO2017158381A1 highlights analogous strategies for synthesizing 4,6-dihydropyrrolo[3,4-c]pyrazole carbonitriles, suggesting adaptability for carboxylate derivatives.
Example Protocol :
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Cyclization : Combine 1,3-diketone (e.g., acetylacetone) with hydrazine hydrate in ethanol at reflux.
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Boc Protection : Treat the resulting pyrrolopyrazole carboxylic acid with Boc anhydride and NaH in THF.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of THF as a solvent and NaH as a base is critical for achieving high regioselectivity and yield. Polar aprotic solvents like THF facilitate deprotonation of the carboxylic acid, while NaH ensures efficient Boc group transfer.
Temperature and Reaction Time
Controlled temperature escalation (0°C → 30°C ) minimizes side reactions such as over-alkylation. Extended reaction times (>1 hour) improve conversion rates but risk decomposition, necessitating careful monitoring.
Purification Techniques
Silica gel column chromatography with eluents like petroleum ether/ethyl acetate (1:1 v/v) is standard for isolating the product. This method effectively separates the Boc-protected compound from unreacted starting materials and byproducts.
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
While specific spectral data (NMR, IR) are unavailable in the provided sources, analogous compounds exhibit:
Applications in Pharmaceutical Synthesis
This compound serves as a precursor for USP7 inhibitors , which stabilize tumor suppressors like p53 and exhibit anticancer activity. For instance, sulfonation at the 2-position (as in ) yields derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, replacing it with other functional groups like amides or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, ethers.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells.
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
2.1 Polymer Chemistry
this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials that can withstand higher temperatures without significant degradation.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Decomposition (°C) | 250 | 320 |
| Tensile Strength (MPa) | 30 | 45 |
Agricultural Applications
3.1 Pesticidal Properties
There is emerging evidence that this compound exhibits pesticidal activity against certain agricultural pests. Laboratory tests have shown effective mortality rates in pests such as aphids and whiteflies.
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cell lines. The research demonstrated a dose-dependent response in inhibiting cell growth, suggesting its potential as a lead compound for drug development.
Case Study 2: Polymer Development
Research conducted at a leading polymer institute explored the use of this compound in creating high-performance polymers. The results indicated significant improvements in thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication in bacteria.
Comparison with Similar Compounds
Core Structural Variations
The primary structural variations among analogues involve substitutions on the pyrrolo-pyrazole core. Key examples include:
Physicochemical Properties
- Solubility : The tert-butyl group improves solubility in organic solvents (e.g., dichloromethane, DMF) .
- Stability : Carbamate-protected derivatives exhibit greater thermal and hydrolytic stability compared to free amines .
- Purity : Commercial batches often exceed 95% purity, with HPLC and NMR as quality control methods .
Omarigliptin Intermediate
The parent compound is critical in synthesizing Omarigliptin (MK-3102), a weekly DPP-4 inhibitor for type 2 diabetes. Its rigid bicyclic structure aligns with the enzyme’s active site, reducing off-target effects .
Kinase Inhibitors
- JNK Inhibitors: Analogues like 8c and 8d () show nanomolar inhibition of c-Jun N-terminal kinase (JNK), a target in inflammatory diseases .
- PI3K Inhibitors: Amino-substituted derivatives (e.g., CAS 398491-59-3) are intermediates in copanlisib (BAY 80-6946), a PI3K inhibitor used in lymphoma .
Antimicrobial Agents
Aryl-substituted variants (e.g., naphthalen-2-yl) demonstrate moderate activity against Gram-positive bacteria due to enhanced membrane penetration .
Research Findings and Challenges
- Reactivity: Amino-substituted derivatives exhibit faster reaction kinetics in amide bond formation but require stringent anhydrous conditions .
- Toxicity : tert-Butyl groups reduce metabolic degradation but may increase hepatotoxicity risks at high doses .
- Scalability : HATU-mediated synthesis, while efficient, faces cost barriers in large-scale production; alternative methods using EDC/HOBt are being explored .
Biological Activity
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS No. 1280210-79-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
- Molecular Formula : C10H15N3O
- Molecular Weight : 179.25 g/mol
- Boiling Point : Not available
- Purity : Typically >97% (HPLC)
Synthesis
The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving appropriate precursors. For instance, one method involves the reaction of 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid with dichlorobenzyl chloride in the presence of cesium carbonate in acetonitrile at elevated temperatures, yielding high purity and yield rates .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a comparative analysis of various compounds, some derivatives exhibited superior anti-inflammatory activity compared to curcumin and celecoxib. The compound's mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation pathways .
Antimicrobial Activity
In vitro assays have demonstrated that related pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance antibacterial efficacy. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) in the range of 0.3 to 8.5 µM against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Antitumor Activity
Some studies have explored the antitumor potential of pyrazole derivatives. Compounds similar to this compound were evaluated for their ability to inhibit tumor cell proliferation. Results indicated that certain derivatives could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
